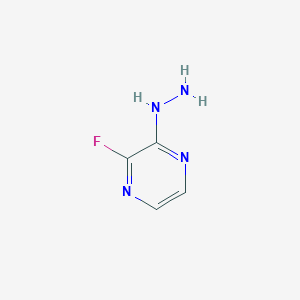

2-Fluoro-3-hydrazinylpyrazine

Description

Significance of Pyrazine (B50134) Scaffolds in Modern Organic Synthesis

Pyrazine, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a foundational scaffold in contemporary organic and medicinal chemistry. bldpharm.com Its unique electronic properties and ability to participate in a variety of chemical transformations make it a privileged structure in the synthesis of biologically active molecules. bldpharm.comacs.org Pyrazine derivatives are integral to numerous marketed drugs and exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial effects. bldpharm.com The pyrazine ring serves as a versatile building block, allowing for structural modifications that can fine-tune a compound's therapeutic properties. chemsrc.com Its utility extends to materials science, where pyrazine-based polymers are explored for applications in electronics. mdpi.com

Influence of Fluorine Atoms on Chemical Reactivity and Selectivity in Heterocyclic Systems

The introduction of fluorine into heterocyclic compounds profoundly alters their physical, chemical, and biological properties. emerginginvestigators.org Due to its high electronegativity and small size, a fluorine atom can significantly modify the electronic distribution within a molecule, impacting its reactivity, metabolic stability, and binding affinity to biological targets. googleapis.com In heterocyclic systems, fluorination can enhance a drug's potency and improve its pharmacokinetic profile, including lipophilicity and bioavailability. emerginginvestigators.org The strong carbon-fluorine bond contributes to the metabolic stability of the molecule. Furthermore, the presence of fluorine can direct the regioselectivity of chemical reactions and influence the conformation of the heterocyclic ring, providing a powerful tool for rational drug design. googleapis.com However, the introduction of fluorine can also present synthetic challenges due to the high reactivity of fluorinating agents. emerginginvestigators.org

Versatility of Hydrazine (B178648) Functionality in Organic Transformations

The hydrazine group (-NHNH2) is a highly versatile and reactive functional group in organic synthesis. As a potent nucleophile, it readily reacts with electrophiles like acyl halides and sulfonyl halides. mdpi.com A cornerstone reaction involving hydrazine is its condensation with aldehydes and ketones to form hydrazones. These hydrazones are stable intermediates that can be further transformed, most notably in the Wolff-Kishner reduction, which converts the carbonyl group into a methylene (B1212753) group under basic conditions. The hydrazine moiety is also crucial for synthesizing various nitrogen-containing heterocycles, such as pyrazoles and triazoles. mdpi.comgoogleapis.com In recent years, hydrazines have gained attention as radical precursors for forming carbon-carbon and carbon-heteroatom bonds.

Research Context and Fundamental Importance of 2-Fluoro-3-hydrazinylpyrazine

This compound (CAS No. 1998247-67-8) is a specialized heterocyclic compound that combines the structural features of a fluorinated pyrazine ring with a reactive hydrazine substituent. While detailed, peer-reviewed research focusing exclusively on this compound is limited, its importance can be inferred from the well-established roles of its components. The molecule serves as a valuable research chemical and a building block for more complex structures. bldpharm.com

The synthesis of this compound likely involves a nucleophilic aromatic substitution reaction, where a precursor such as 2,3-difluoropyrazine (B1329869) reacts with hydrazine. A similar, well-documented synthesis exists for the analogous 2-chloro-3-hydrazinylpyrazine (B1583919), which is prepared by reacting 2,3-dichloropyrazine (B116531) with hydrazine hydrate (B1144303) in ethanol (B145695).

The research importance of this compound lies in its potential as a precursor for various derivatives. The hydrazine group can undergo condensation reactions with carbonyl compounds to form pyrazinyl-hydrazones, which are scaffolds for potential therapeutic agents. For instance, derivatives of the related 2-chloro-3-hydrazinylpyrazine have been synthesized and evaluated as potent acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease. The non-fluorinated analog, 2-hydrazinylpyrazine, is a key intermediate in the synthesis of the FDA-approved anticancer drug Selinexor and is also used to create advanced dye molecules like BOPYPYs. mdpi.com

The presence of the fluorine atom is expected to modulate the chemical and biological properties of any resulting derivatives, potentially enhancing metabolic stability or altering target-binding interactions compared to its non-fluorinated or chlorinated counterparts. googleapis.com The compound thus represents a strategic starting material for creating novel chemical entities in drug discovery and materials science.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1998247-67-8 | |

| Molecular Formula | C₄H₅FN₄ | Vendor Data |

| Molecular Weight | 128.11 g/mol | Vendor Data |

| IUPAC Name | This compound | Vendor Data |

| Physical Form | Powder | Vendor Data |

| Storage Temperature | 4 °C | Vendor Data |

Table 2: Comparison of Related Hydrazinylpyrazine Compounds

| Compound | Precursor (Plausible) | Key Reactions | Applications of Derivatives |

| This compound | 2,3-Difluoropyrazine | Hydrazone formation, Cyclocondensation | Research chemical, Precursor for novel materials and potential therapeutics |

| 2-Chloro-3-hydrazinylpyrazine | 2,3-Dichloropyrazine | Hydrazone formation, Synthesis of triazolopyrazines | Acetylcholinesterase inhibitors, Antimicrobial agents |

| 2-Hydrazinylpyrazine | 2-Chloropyrazine | Acylation, Condensation reactions | Synthesis of Selinexor (anticancer), BOPYPY dyes mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-fluoropyrazin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN4/c5-3-4(9-6)8-2-1-7-3/h1-2H,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKOLXGRNNDIGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 3 Hydrazinylpyrazine and Its Precursors

Retrosynthetic Analysis of 2-Fluoro-3-hydrazinylpyrazine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes and key intermediates.

The structure of this compound presents two primary sites for disconnection: the carbon-nitrogen (C-N) bond of the hydrazine (B178648) group and the carbon-fluorine (C-F) bond.

C-N Bond Disconnection: The most logical disconnection is the C-N bond between the pyrazine (B50134) ring and the hydrazine moiety. This bond can be formed via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrazine nitrogens and the adjacent fluorine atom activates the C3 position of the ring towards nucleophilic attack. This leads to a key precursor, a 2-fluoro-3-halopyrazine (where the halogen is a good leaving group like chlorine or bromine), and hydrazine as the nucleophile.

C-F Bond Disconnection: An alternative disconnection involves the C-F bond. Introducing fluorine onto an aromatic ring can be accomplished through several methods, such as the Balz-Schiemann reaction on a corresponding aminopyrazine or nucleophilic substitution of a different halogen or a nitro group (Halex reaction). This pathway would involve a precursor like 2-chloro-3-hydrazinylpyrazine (B1583919) or 2-amino-3-hydrazinylpyrazine.

Considering the reactivity and common synthetic transformations, the C-N disconnection is often the more direct and final step in the synthesis.

The pyrazine ring itself is a fundamental synthon. While pyrazines can be constructed via the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, for highly substituted derivatives it is more common to begin with a pre-formed, simpler pyrazine and functionalize it through halogenation, amination, and other transformations. Therefore, the key synthons are not the acyclic precursors but rather halogenated pyrazine derivatives that allow for regioselective functionalization. A crucial starting material could be 2,3-dichloropyrazine (B116531) or aminopyrazine, which can be selectively halogenated to build the required substitution pattern.

Based on the strategic disconnections, the following precursors are identified:

Hydrazine Moiety Introduction: The most direct and common precursor for introducing the hydrazinyl group is hydrazine (N₂H₄) or its hydrate (B1144303) form. wikipedia.org Hydrazine is a potent nucleophile that can readily displace a halogen atom on an activated pyrazine ring. smolecule.com

Fluorine Moiety Introduction: The introduction of fluorine can be more complex. Several precursors and methods can be considered:

From an Amino Group: A 2-aminopyrazine derivative can be converted to the corresponding diazonium salt, which can then be subjected to a Balz-Schiemann reaction (using HBF₄) or related fluorination procedures to install the fluorine atom.

From a Hydroxyl Group: A hydroxypyrazine can be converted to a triflate, which then undergoes nucleophilic fluorination. For instance, 2-bromo-5-hydroxypyrazine can be treated with trifluoromethanesulfonic anhydride, followed by a fluoride (B91410) source, to yield a fluorinated product. chemicalbook.com

From a Chlorine Atom: A 2-chloropyrazine precursor can undergo a Halex (halogen exchange) reaction using a fluoride source like potassium fluoride (KF), often with a phase-transfer catalyst, to yield the 2-fluoropyrazine derivative. This requires activation by other ring substituents.

A highly valuable precursor would be a dihalogenated pyrazine such as 2-chloro-3-fluoropyrazine or 2-bromo-3-fluoropyrazine, which sets the stage for the final hydrazinolysis step.

Synthesis of Halogenated Pyrazine Intermediates

The synthesis of appropriately halogenated pyrazines is a cornerstone for accessing the target molecule. These intermediates provide the handles necessary for the regioselective introduction of the fluorine and hydrazine groups.

Fluorinated pyrazine precursors are valuable intermediates. While the synthesis of 2,5-dibromo-3-fluoropyrazine is not widely documented, its synthesis can be inferred from established methods for related compounds such as 2,5-dibromopyrazine and other fluorinated pyrazines.

The synthesis of 2,5-dibromopyrazine often starts from aminopyrazine. guidechem.com A two-step process is typically employed:

Bromination: Aminopyrazine is first brominated to 5-bromo-2-pyrazinamine.

Sandmeyer-type Reaction: The resulting amino group is then replaced with a bromine atom via diazotization with sodium nitrite in the presence of hydrobromic acid and bromine. guidechem.com

The table below summarizes a typical procedure for the second step.

| Parameter | Value | Reference |

| Starting Material | 5-bromo-2-pyrazinamine | guidechem.com |

| Reagents | Hydrobromic acid (48%), Bromine, Sodium nitrite | guidechem.com |

| Solvent | Water | guidechem.com |

| Temperature | Cooled (ice-acetone bath), then warmed to room temp. | guidechem.com |

| Reaction Time | 30 minutes (stirring) + 30 minutes (warming) | guidechem.com |

| Work-up | Neutralization with NaOH, extraction with dichloromethane | guidechem.com |

To obtain a fluorinated analog like 2,5-dibromo-3-fluoropyrazine, one would need to start with a fluorinated precursor, such as 3-fluoropyrazin-2-amine, and perform a similar Sandmeyer reaction to introduce the bromine at the C2 position, followed by a second bromination at the C5 position.

2-Chloro-3-hydrazinylpyrazine is a key intermediate that can be synthesized with high efficiency. The most common approach involves the reaction of 2,3-dichloropyrazine with hydrazine hydrate. nih.gov This is a nucleophilic aromatic substitution where one of the chlorine atoms is displaced by the hydrazine nucleophile. The reaction is generally regioselective, with the substitution occurring preferentially at one of the two equivalent positions in the starting material.

The reaction conditions for this transformation are outlined in the table below.

| Parameter | Value | Reference |

| Starting Material | 2,3-Dichloropyrazine | nih.gov |

| Reagent | Hydrazine | nih.gov |

| Solvent | Ethanol (B145695) | nih.gov |

| Catalyst | Glacial acetic acid | nih.gov |

| Temperature | Reflux | nih.gov |

| Reaction Time | 7 hours | nih.gov |

| Work-up | Cooling, vacuum filtration, washing with deionized water | nih.gov |

This method provides a reliable route to halogenated hydrazinylpyrazines, which are versatile precursors for a range of more complex pyrazine derivatives. nih.gov

Direct and Indirect Synthetic Routes to this compound

The preparation of this compound can be broadly categorized into direct fluorination of a hydrazinyl precursor and nucleophilic substitution on a fluorinated pyrazine. Additionally, multi-step sequences allow for the precise and regioselective placement of the required functional groups.

Strategies Involving Direct Fluorination of Hydrazinylpyrazines

Direct fluorination of a hydrazinylpyrazine presents a conceptually straightforward approach to this compound. This typically involves the use of a potent electrophilic fluorinating agent to replace a hydrogen atom on the pyrazine ring with fluorine. Reagents such as elemental fluorine (F₂) diluted in an inert gas or N-F reagents like Selectfluor® (F-TEDA-BF₄) are commonly employed for such transformations on various heterocyclic systems.

The success of direct fluorination is highly dependent on the reactivity of the substrate and the ability to control the regioselectivity of the reaction. The electron-donating nature of the hydrazinyl group can activate the pyrazine ring towards electrophilic attack, but it can also lead to side reactions, including oxidation of the hydrazine moiety or over-fluorination. Careful optimization of reaction conditions, including temperature, solvent, and the choice of fluorinating agent, is crucial to achieve the desired monofluorinated product. While specific examples of the direct fluorination of 3-hydrazinylpyrazine are not extensively detailed in the literature, the principles of electrophilic fluorination on nitrogen-containing heterocycles suggest its potential feasibility.

Approaches via Nucleophilic Aromatic Substitution on Fluorinated Pyrazines

A more prevalent and often more controlled method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a di- or poly-halogenated pyrazine. This strategy relies on the high reactivity of halopyrazines, particularly those bearing electron-withdrawing groups or additional nitrogen atoms in the ring, towards nucleophilic attack.

The most common precursor for this route is 2,3-dichloropyrazine or 2,3-difluoropyrazine (B1329869). The reaction proceeds by the displacement of one of the halogen atoms by hydrazine or its hydrate. The greater lability of a chlorine or fluorine atom at the 2-position of the pyrazine ring, which is activated by the adjacent nitrogen atom, facilitates the substitution.

| Precursor | Nucleophile | Solvent | Conditions | Product |

| 2,3-Dichloropyrazine | Hydrazine hydrate | Ethanol | Reflux | 2-Chloro-3-hydrazinylpyrazine |

| 2,3-Difluoropyrazine | Hydrazine | Various | Varies | This compound |

This table is generated based on analogous reactions and general principles of nucleophilic aromatic substitution on halogenated heterocycles.

The choice of solvent and reaction temperature can significantly influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), as well as alcohols like ethanol, are frequently used. The reaction of 2,3-dichloropyrazine with hydrazine hydrate in ethanol under reflux conditions is a well-established method for the synthesis of the analogous 2-chloro-3-hydrazinylpyrazine, which can then potentially be converted to the target fluoro-derivative in a subsequent step. Direct reaction of 2,3-difluoropyrazine with hydrazine would, in principle, yield this compound directly. The higher electronegativity of fluorine can make the carbon atom more susceptible to nucleophilic attack, although the C-F bond is stronger than the C-Cl bond.

Multi-step Synthetic Sequences for Regioselective Introduction of Functional Groups

A plausible multi-step synthesis of this compound could begin with the readily available 2,3-dichloropyrazine.

Hydrazinolysis: Reaction of 2,3-dichloropyrazine with hydrazine hydrate, typically in a solvent like ethanol, leads to the regioselective substitution of one chlorine atom to yield 2-chloro-3-hydrazinylpyrazine. The reaction conditions can be controlled to minimize the formation of the di-substituted product.

Halogen Exchange (Halex) Fluorination: The resulting 2-chloro-3-hydrazinylpyrazine can then be subjected to a halogen exchange reaction to replace the chlorine atom with fluorine. This is often achieved using a fluoride source such as potassium fluoride (KF) in a high-boiling polar aprotic solvent, sometimes in the presence of a phase-transfer catalyst.

Advanced Synthetic Techniques and Methodological Considerations

To address the challenges of traditional synthetic methods, such as harsh reaction conditions and the use of hazardous reagents, advanced synthetic techniques are being explored for the functionalization of pyrazines.

Application of Catalytic Systems in Pyrazine Functionalization

Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds in the synthesis of heterocyclic compounds. Palladium- and copper-based catalytic systems have been successfully employed for the amination of halo- and pseudohalo-pyridines and other nitrogen-containing heterocycles with hydrazine derivatives.

While specific applications of these catalytic systems for the direct synthesis of this compound are not widely reported, the general principles of Buchwald-Hartwig and Ullmann-type amination reactions suggest their potential applicability. For instance, a palladium-catalyzed cross-coupling reaction between a protected hydrazine and 2-bromo-3-fluoropyrazine could provide a viable route to the target molecule. The use of specific ligands is crucial for the efficiency and selectivity of these reactions, and their development for pyrazine substrates is an active area of research.

| Catalyst System | Reactants | Potential Product |

| Palladium/Ligand | 2-Bromo-3-fluoropyrazine + Protected Hydrazine | Protected this compound |

| Copper/Ligand | 2-Iodo-3-fluoropyrazine + Hydrazine | This compound |

This table presents potential catalytic approaches based on established cross-coupling methodologies.

Catalytic C-H amination is another emerging area that could, in principle, be applied to the synthesis of hydrazinylpyrazines, although this technology is still in its early stages of development for this class of compounds.

Mechanochemical Synthesis Approaches for Hydrazine Derivatives

Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, often in the absence of a solvent (neat grinding) or with minimal solvent (liquid-assisted grinding), is gaining recognition as a green and efficient synthetic methodology. This technique can lead to shorter reaction times, higher yields, and reduced waste generation compared to traditional solution-phase synthesis.

While the application of mechanochemistry to the synthesis of this compound has not been specifically documented, the formation of hydrazones and other hydrazine derivatives through ball milling has been reported. A potential mechanochemical approach could involve the neat grinding of a dihalopyrazine with a solid hydrazine salt. The high energy input from the mechanical forces can promote the reaction in the solid state, potentially avoiding the need for high temperatures and large volumes of solvent. Further research is needed to explore the feasibility and efficiency of mechanochemical methods for the synthesis of this and related pyrazine derivatives.

Reactivity and Mechanistic Organic Chemistry of 2 Fluoro 3 Hydrazinylpyrazine

Nucleophilic Substitution Reactions

The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. The substituents on the pyrazine ring play a crucial role in modulating this reactivity.

Reactivity and Displacement at the Fluoro Position

The fluorine atom at the C-2 position of 2-Fluoro-3-hydrazinylpyrazine is activated towards nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, facilitating attack by nucleophiles. The reaction of 2-fluoropyridines with nucleophiles is generally faster than that of their chloro- or bromo-analogs. nih.gov This enhanced reactivity allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles under relatively mild conditions.

The SNAr mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the fluoride ion to yield the substituted product. The stability of this intermediate is a key factor in determining the reaction rate. The electron-withdrawing nature of the pyrazine ring nitrogens helps to stabilize the negative charge in the Meisenheimer complex.

A range of nitrogen, oxygen, and sulfur-based nucleophiles can be employed to displace the fluorine atom, leading to a diverse array of substituted pyrazine derivatives.

| Nucleophile | Reagent | Product | Reaction Conditions | Reference |

| Amine | R-NH₂ | 2-(Alkylamino/Arylamino)-3-hydrazinylpyrazine | Varies, often involves heating in a suitable solvent. | General SNAr of fluoroheterocycles nih.gov |

| Alkoxide | R-O⁻Na⁺ | 2-Alkoxy-3-hydrazinylpyrazine | Typically requires a strong base to generate the alkoxide in an alcoholic solvent. | Inferred from SNAr principles |

| Thiolate | R-S⁻Na⁺ | 2-(Alkylthio/Arylthio)-3-hydrazinylpyrazine | Thiolates are potent nucleophiles and react readily with activated fluoroarenes. nih.govmasterorganicchemistry.com | Inferred from SNAr principles |

This table is illustrative and based on the general reactivity of 2-fluoroheterocycles. Specific examples for this compound were not found in the provided search results.

Reactivity and Substitution at the Hydrazinyl Position

The hydrazinyl group (-NHNH₂) in this compound is a strong nucleophile due to the presence of lone pairs of electrons on the two adjacent nitrogen atoms, a phenomenon sometimes referred to as the alpha effect. researchgate.net This moiety can readily react with electrophiles. The terminal amino group of the hydrazinyl moiety is generally more nucleophilic and less sterically hindered, making it the primary site of reaction.

Common reactions at the hydrazinyl position include acylation and alkylation. Acylation with acid chlorides or anhydrides typically occurs at the terminal nitrogen to form the corresponding hydrazide. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Alkylation with alkyl halides can also occur at the hydrazinyl group. The regioselectivity of alkylation can be influenced by the nature of the alkylating agent and the reaction conditions.

| Electrophile | Reagent | Product | Reaction Conditions | Reference |

| Acid Chloride | R-COCl | 2-Fluoro-3-(2-acylhydrazinyl)pyrazine | Typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). | General hydrazine (B178648) chemistry |

| Alkyl Halide | R-X | 2-Fluoro-3-(2-alkylhydrazinyl)pyrazine | Reaction conditions can vary; may require a base. | General hydrazine chemistry |

This table is illustrative and based on the general reactivity of hydrazines. Specific examples for this compound were not found in the provided search results.

Regioselectivity and Electronic Effects in Pyrazine Ring Substitution

The regioselectivity of nucleophilic aromatic substitution on the pyrazine ring of this compound is governed by the electronic properties of both the fluoro and hydrazinyl substituents. The fluorine atom is a strongly electron-withdrawing group via the inductive effect, which deactivates the entire ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the ortho and para positions relative to itself.

Conversely, the hydrazinyl group is an electron-donating group through resonance, which can activate the ring towards electrophilic substitution and influence the regioselectivity of nucleophilic substitution. The lone pair on the nitrogen atom attached to the ring can be delocalized into the pyrazine system.

In the case of nucleophilic aromatic substitution, the incoming nucleophile will preferentially attack the most electron-deficient positions. The C-2 position is highly activated by the attached fluorine atom. The hydrazinyl group at C-3, being an ortho, para-director for electrophilic substitution, can influence the electron density at other ring positions. The interplay of these electronic effects dictates that nucleophilic attack is most likely to occur at the C-2 position, leading to the displacement of the fluoride ion. Substitution at other positions of the pyrazine ring is less favorable due to the lack of a suitable leaving group and the deactivating effect of the ring nitrogens.

Transformations Involving the Hydrazinyl Moiety

The hydrazinyl group is a key functional handle for the construction of more complex molecular architectures, particularly fused heterocyclic systems. This is primarily achieved through condensation and subsequent cyclization reactions.

Condensation Reactions with Carbonyl Compounds (Hydrazone Formation)

The reaction of the hydrazinyl group of this compound with aldehydes and ketones leads to the formation of hydrazones. jocpr.commdpi.com This condensation reaction is a classical method for the derivatization of carbonyl compounds and hydrazines. nih.govmdpi.com The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, followed by dehydration to form the stable C=N double bond of the hydrazone. The reaction is often catalyzed by a small amount of acid. nih.gov

A variety of aromatic and aliphatic aldehydes and ketones can be used in this reaction, providing access to a wide range of 2-fluoro-3-(2-ylidenehydrazinyl)pyrazine derivatives. These hydrazones are often stable, crystalline solids.

| Carbonyl Compound | Product | Reaction Conditions | Reference |

| Benzaldehyde | 2-Fluoro-3-(2-benzylidenehydrazinyl)pyrazine | Ethanol (B145695), reflux, catalytic acetic acid | Inferred from general hydrazone synthesis nih.govmdpi.com |

| Acetophenone | 2-Fluoro-3-(2-(1-phenylethylidene)hydrazinyl)pyrazine | Ethanol, reflux, catalytic acetic acid | Inferred from general hydrazone synthesis nih.govmdpi.com |

| Vanillin | 2-Fluoro-3-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)pyrazine | Ethanol, reflux, catalytic acetic acid | Based on similar syntheses nih.gov |

| Salicylaldehyde | 2-Fluoro-3-(2-(2-hydroxybenzylidene)hydrazinyl)pyrazine | Ethanol, reflux, catalytic acetic acid | Based on similar syntheses nih.gov |

This table provides examples based on the well-established reactivity of hydrazines with carbonyl compounds.

Cyclization Reactions to Form Fused Heterocyclic Systems

The hydrazinyl group in this compound is a key precursor for the synthesis of fused heterocyclic systems, most notably nih.govbeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazines. These bicyclic structures are of significant interest in medicinal chemistry.

The synthesis of the triazolopyrazine ring system can be achieved by reacting this compound with various one-carbon synthons. For instance, reaction with orthoesters, such as triethyl orthoformate, leads to the formation of the triazole ring fused to the pyrazine core. The reaction likely proceeds through the formation of an intermediate hydrazone-like species which then undergoes intramolecular cyclization with the elimination of ethanol.

Similarly, reaction with acid chlorides followed by thermal or acid-catalyzed cyclization can also yield triazolopyrazines. The initial acylation occurs at the terminal nitrogen of the hydrazinyl group, and the subsequent cyclization involves the nucleophilic attack of the ring nitrogen of the pyrazine onto the carbonyl carbon of the newly formed hydrazide.

Another important class of fused heterocycles that can be synthesized are pyrazolo[1,5-a]pyrazines. These can be formed through the reaction of this compound with 1,3-dicarbonyl compounds. beilstein-journals.orgnih.gov The reaction involves a condensation between the hydrazinyl group and one of the carbonyl groups, followed by an intramolecular cyclization and dehydration.

| Reagent | Fused Heterocyclic System | Reaction Conditions | Reference |

| Triethyl orthoformate | 8-Fluoro- nih.govbeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazine | Heating, often without solvent or in a high-boiling solvent. | Based on syntheses of related triazolopyrazines beilstein-journals.org |

| Acetyl chloride | 3-Methyl-8-fluoro- nih.govbeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazine | Acylation followed by cyclization, often requiring heating. | Based on syntheses of related triazolopyrazines beilstein-journals.org |

| Acetylacetone (a 1,3-dicarbonyl compound) | 5,7-Dimethyl-2-fluoropyrazolo[1,5-a]pyrazine | Typically requires heating in a solvent like ethanol or acetic acid. | Based on general pyrazole (B372694) synthesis beilstein-journals.orgnih.gov |

This table illustrates common cyclization reactions based on established synthetic routes to fused pyrazine heterocycles.

Redox Chemistry of the Hydrazine Group

The hydrazinyl substituent is the primary center for redox activity in this compound. It can undergo both oxidation to form diazene (B1210634) and radical intermediates, and reduction, typically involving the cleavage of the nitrogen-nitrogen bond.

Oxidation:

The oxidation of aryl hydrazines is a well-established transformation that typically yields highly reactive diazene (azo) intermediates. In the case of this compound, the hydrazine group can be oxidized using various reagents. Metal-free oxidants, such as oxoammonium salts (e.g., Bobbitt's salt), are known to convert aryl hydrazides and hydrazines to their corresponding diazenes at room temperature. organic-chemistry.orgacs.org The reaction is understood to proceed via a polar hydride transfer mechanism. organic-chemistry.orgacs.org Studies on substituted aryl hydrazides have shown that electron-rich substrates oxidize more rapidly than electron-deficient ones. organic-chemistry.orgacs.org Given the electron-deficient nature of the pyrazine ring, the oxidation of this compound would likely require optimized conditions.

Alternatively, milder reagents like catalytic molecular iodine in the air can generate aryl radicals from aryl hydrazines, a process that also proceeds through an initial oxidation to a diazene intermediate. acs.org This intermediate can then undergo further transformation to yield a radical species, which is a versatile intermediate for C-C bond formation. acs.org

Reduction:

The reduction of the hydrazine moiety typically involves the cleavage of the N-N single bond to yield the corresponding amine, in this case, 2-fluoro-3-aminopyrazine. While specific studies on this compound are not prevalent, the reduction of substituted arylhydrazines has been accomplished using various transition metal complexes. For instance, iron-based systems have been shown to mediate the reductive cleavage of the N-N bond in 1,2-diarylhydrazines. acs.org Historically, the synthesis of aryl hydrazines often involves the reduction of diazonium salts, underscoring the general susceptibility of nitrogen-nitrogen multiple and single bonds to reductive conditions. nih.gov

Electrophilic Attack on the Pyrazine Ring

Electrophilic aromatic substitution is a challenging transformation for pyrazine and other azine heterocycles. The ring nitrogen atoms are basic and withdraw electron density, deactivating the ring towards attack by electrophiles. researchgate.net Furthermore, under the acidic conditions often required for these reactions, the nitrogen atoms can become protonated, leading to the formation of a highly deactivated pyrazinium cation. researchgate.net

However, the reactivity of the ring is significantly modulated by the existing substituents. In this compound, the hydrazinyl group (-NHNH₂) acts as a powerful activating, ortho-, para-directing group due to its ability to donate electron density via a resonance effect (+M). wikipedia.org Conversely, the fluorine atom is a weakly deactivating, ortho-, para-director, withdrawing electron density through induction (-I) while donating through resonance (+M). libretexts.org

The potent activating effect of the hydrazinyl group is expected to dominate, making the pyrazine ring more susceptible to electrophilic attack than the parent heterocycle. The directing effects of the substituents can be analyzed to predict the site of substitution:

The hydrazinyl group at C-3 directs incoming electrophiles to its ortho positions (C-2 and C-4, though C-4 is not a valid pyrazine position) and its para position (C-6).

The fluoro group at C-2 directs to its ortho (C-3) and para (C-5) positions.

Considering these effects, the C-6 position is strongly activated and is the most likely site for electrophilic substitution. The C-5 position is also activated, but to a lesser extent. The C-2 and C-3 positions are already substituted. Therefore, reactions such as nitration or halogenation would be predicted to occur preferentially at the C-6 position.

| Reaction | Typical Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Fluoro-3-hydrazinyl-6-nitropyrazine | The -NHNH₂ group is a strong para-director, activating the C-6 position. wikipedia.orgwikipedia.org |

| Bromination | Br₂ / FeBr₃ or NBS | 6-Bromo-2-fluoro-3-hydrazinylpyrazine | The hydrazinyl group directs the electrophile to the para position (C-6). chemrxiv.orgnih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

This compound possesses two key functionalities for palladium-catalyzed cross-coupling: the C-F bond and the N-H bonds of the hydrazine group. This allows the molecule to participate as either an electrophilic or nucleophilic coupling partner.

Coupling via C-F Bond Activation (Suzuki and Sonogashira Reactions):

The carbon-fluorine bond is the most challenging carbon-halogen bond to activate in cross-coupling reactions due to its high bond strength. However, C-F activation on electron-deficient heterocyclic rings like pyrazine is feasible. rsc.orgmdpi.com Palladium catalysts bearing bulky, electron-rich phosphine (B1218219) ligands are typically required to facilitate the difficult oxidative addition step. mdpi.comnih.gov

In a potential Suzuki-Miyaura coupling , the C-F bond of this compound could be coupled with various aryl or vinyl boronic acids. rsc.org The reaction would likely require a catalyst system such as Pd(OAc)₂ or Pd₂(dba)₃ with a ligand like SPhos or DPPF and a strong base. rsc.orgnih.gov

Similarly, a Sonogashira coupling with a terminal alkyne could be envisioned. nih.govwikipedia.orgorganic-chemistry.org This reaction typically employs a dual palladium/copper catalytic system, although copper-free conditions have been developed. wikipedia.orgorganic-chemistry.org The presence of the electron-withdrawing pyrazine ring should facilitate the C-F bond activation necessary for these transformations. mdpi.com

Coupling via the Hydrazine Group (Buchwald-Hartwig Amination):

The hydrazine moiety can serve as a potent nucleophile in C-N bond-forming reactions. The Buchwald-Hartwig amination allows for the coupling of amines with aryl halides or triflates. wikipedia.org While the coupling of hydrazine itself presents challenges, such as its potential to act as a reducing agent for the Pd(II) intermediate and the possibility of double arylation, successful protocols have been developed. nih.govberkeley.edu

In this context, this compound could be coupled with a variety of (hetero)aryl halides or pseudohalides. The reaction would form a tri-substituted hydrazine derivative. Mechanistic studies on the coupling of hydrazine with aryl halides indicate that the process involves oxidative addition of the aryl halide to Pd(0), coordination of hydrazine, base-mediated deprotonation, and subsequent reductive elimination to form the C-N bond. nih.govberkeley.edu Catalyst systems employing specific ligands like CyPF-tBu with a base such as KOH have proven effective in promoting mono-arylation with low catalyst loadings. nih.govberkeley.edu

| Coupling Reaction | Analogous Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Bromopyrazines | Aryl boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | rsc.org |

| Sonogashira | Aryl Bromide | Terminal alkyne | Pd(acac)₂ / Hydrazone ligand / CuI | K₃PO₄ | DMSO | organic-chemistry.org |

| Buchwald-Hartwig | Aryl Chloride | Hydrazine | Pd[P(o-tolyl)₃]₂ / CyPF-tBu | KOH | t-BuOH | nih.gov |

Spectroscopic Characterization Methodologies for 2 Fluoro 3 Hydrazinylpyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Fluoro-3-hydrazinylpyrazine, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, complemented by advanced two-dimensional (2D) techniques, is essential for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the pyrazine (B50134) ring contains two protons, and the hydrazinyl group (-NHNH₂) contains three protons.

The pyrazine ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. Their exact chemical shifts are influenced by the electronic effects of the fluorine and hydrazinyl substituents. The fluorine atom, being highly electronegative, will deshield nearby protons, shifting them downfield. Conversely, the hydrazinyl group, a known electron-donating group, will shield adjacent protons, causing an upfield shift. The two ring protons are adjacent to each other, and thus will exhibit spin-spin coupling, appearing as doublets.

The protons of the hydrazinyl group (-NH and -NH₂) are exchangeable and their signals can be broad. Their chemical shifts are highly dependent on factors such as solvent, concentration, and temperature. Typically, N-H protons appear over a wide range, from δ 3 to 8 ppm.

Based on data from analogous compounds like 2-fluoropyridine (B1216828), where the proton ortho to the fluorine is significantly deshielded fluorine1.ruchemicalbook.com, a similar effect is anticipated here. The proton at the C5 position of the pyrazine ring is expected to be downfield relative to the proton at C6.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on substituent effects on pyrazine and pyridine (B92270) rings. fluorine1.ruchemicalbook.com

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-5 (Pyrazine ring) | ~7.8 - 8.2 | Doublet (d) | Coupled to H-6. Deshielded by proximity to N and F. |

| H-6 (Pyrazine ring) | ~7.4 - 7.8 | Doublet (d) | Coupled to H-5. |

| -NH- (Hydrazinyl) | Variable (broad) | Singlet (s, broad) | Position and intensity are solvent and concentration dependent. |

| -NH₂ (Hydrazinyl) | Variable (broad) | Singlet (s, broad) | Position and intensity are solvent and concentration dependent. |

Carbon (¹³C) NMR spectroscopy maps the carbon framework of a molecule. The pyrazine ring of this compound contains four distinct carbon atoms. The chemical shifts of these carbons are significantly influenced by the attached substituents and the ring nitrogen atoms.

The carbon atom directly bonded to the fluorine (C-2) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), typically in the range of 230-270 Hz, appearing as a doublet in the proton-decoupled ¹³C NMR spectrum fluorine1.ru. This large coupling constant is a definitive indicator of a direct C-F bond. The carbon atom attached to the hydrazinyl group (C-3) will be shielded due to the electron-donating nature of the substituent. The other two ring carbons (C-5 and C-6) will also show distinct signals, with their chemical shifts influenced by their position relative to the nitrogen atoms and the substituents. Carbons adjacent to the fluorine (C-3) and across the ring (C-5) will show smaller, long-range ⁿJCF couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) and C-F Coupling Constants for this compound Predicted values are based on data from 2-fluoropyridine and other substituted pyrazines. fluorine1.ruacs.org

| Carbon Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| C-2 | ~155 - 165 | Doublet (d) | ¹JCF ≈ 230 - 270 |

| C-3 | ~145 - 155 | Doublet (d) | ²JCF ≈ 15 - 25 |

| C-5 | ~130 - 140 | Doublet (d) | ³JCF ≈ 3 - 10 |

| C-6 | ~125 - 135 | Singlet (s) or small doublet | ⁴JCF ≈ 0 - 3 |

Fluorine (¹⁹F) NMR is a highly sensitive technique used specifically for fluorine-containing compounds. Since ¹⁹F is a 100% naturally abundant nucleus with a spin of ½, it provides sharp signals over a wide chemical shift range, making it an excellent probe for structural analysis.

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In fluorinated aromatic and heteroaromatic systems, the ¹⁹F chemical shift is sensitive to the nature and position of other substituents on the ring. For 2-fluoropyridine, the ¹⁹F signal appears around -60 to -70 ppm (relative to CFCl₃) fluorine1.ruchemicalbook.com. The presence of the electron-donating hydrazinyl group at the adjacent position in this compound is expected to shield the fluorine nucleus, potentially causing an upfield shift (a more negative δ value) compared to 2-fluoropyridine itself. The signal will be coupled to the ring protons, particularly H-6, showing long-range coupling.

While 1D NMR spectra provide fundamental information, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a cross-peak between the signals of H-5 and H-6 would confirm their adjacent positions on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show cross-peaks between H-5 and C-5, and between H-6 and C-6, allowing for the unambiguous assignment of these protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, correlations from H-5 would be expected to C-3 and C-6, while H-6 would show correlations to C-2 and C-5. Protons from the hydrazinyl group could show correlations to C-3, confirming the attachment point of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can be used to confirm the relative positions of substituents around the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" for a compound, identifying the functional groups present.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the pyrazine ring, the C-F bond, and the hydrazinyl group.

Hydrazinyl Group (-NHNH₂): The N-H stretching vibrations of the amino and imino groups typically appear as multiple bands in the 3200-3500 cm⁻¹ region. The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

Pyrazine Ring: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The characteristic ring stretching vibrations (C=C and C=N) occur in the 1400-1600 cm⁻¹ region. Ring breathing and other deformation modes appear in the fingerprint region (<1400 cm⁻¹).

C-F Bond: The C-F stretching vibration for aromatic fluorides gives rise to a strong absorption band typically found in the 1200-1270 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound Based on data for substituted pyrazines, pyridines, and hydrazines. researchgate.netspectrabase.com

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (hydrazinyl) | 3200 - 3500 | Medium-Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| N-H bend (hydrazinyl) | 1600 - 1650 | Medium |

| C=C / C=N ring stretch | 1400 - 1600 | Medium-Strong |

| C-F stretch | 1200 - 1270 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

For this compound (C₄H₅FN₄), the calculated molecular weight is approximately 128.05 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 128. Due to the presence of four nitrogen atoms (an even number), the molecular ion peak will have an even mass number, consistent with the Nitrogen Rule.

The fragmentation of the molecular ion provides a roadmap to the molecule's structure. Common fragmentation pathways for this molecule would likely involve:

Loss of N₂H₃: Cleavage of the C-N bond of the hydrazinyl group could lead to the loss of a hydrazinyl radical (•N₂H₃, mass 31), resulting in a fragment ion at m/z 97.

Loss of N₂: A common fragmentation for nitrogen-rich heterocycles is the elimination of a stable nitrogen molecule (N₂, mass 28), which would yield a fragment at m/z 100.

Ring Cleavage: The pyrazine ring itself can fragment. A characteristic loss for pyrazine and pyridine systems is the expulsion of HCN (mass 27) chempap.org.

The presence of a fluorine atom can also direct fragmentation, such as the loss of HF (mass 20) or a fluorine radical (mass 19), although cleavage of the strong C-F bond is generally less favorable than other pathways libretexts.orgwikipedia.org.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 128 | [C₄H₅FN₄]⁺˙ | Molecular Ion (M⁺˙) |

| 100 | [C₄H₅F N₂]⁺˙ | N₂ |

| 97 | [C₄H₂FN₂]⁺ | •N₂H₃ |

| 71 | [C₃H₂FN]⁺˙ | N₂ + HCN |

Absence of Specific Crystallographic Data for this compound

Detailed searches for the crystal structure and X-ray diffraction data of the chemical compound "this compound" have yielded no specific results. Currently, there is no publicly available crystallographic information, such as unit cell dimensions, space group, or detailed solid-state structural analysis, for this particular molecule or its immediate derivatives in prominent scientific databases.

While the principles of X-ray diffraction are well-established for determining the three-dimensional atomic arrangement of crystalline solids, the application of this technique to a specific compound requires that the substance be synthesized, crystallized, and analyzed. The subsequent data must then be published in a peer-reviewed journal or deposited in a crystallographic database.

For related categories of compounds, such as pyrazine derivatives and fluorinated hydrazones, X-ray diffraction studies have been conducted and provide general insights into their solid-state structures. For instance, studies on various pyrazine adducts reveal how the pyrazine ring participates in coordination polymers and hydrogen bonding networks. Similarly, crystal structure analyses of fluorinated phenylhydrazones detail molecular conformations, intermolecular interactions, and the influence of fluorine substitution on crystal packing.

However, this existing body of research does not provide the specific atomic coordinates, bond lengths, and bond angles for this compound. Without experimental data from a single-crystal X-ray diffraction analysis of this specific compound, a detailed and accurate discussion under the heading "X-ray Diffraction for Solid-State Structural Determination" cannot be provided. The generation of data tables with crystallographic parameters is therefore not possible.

Further research, involving the synthesis and crystallographic analysis of this compound, would be necessary to produce the specific data required for a thorough discussion of its solid-state structure.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties. For 2-Fluoro-3-hydrazinylpyrazine, DFT calculations serve as a fundamental tool to understand its intrinsic characteristics. Standard DFT approaches sometimes struggle with the highly correlated and localized nature of f electrons, but approximations like the local-density approximation (LDA) and generalized gradient approximation (GGA) are used to capture these interactions.

DFT calculations are instrumental in elucidating the electronic structure of this compound by determining the energies and distributions of its molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. These calculations help in understanding the charge transfer interactions that can occur within the molecule. Global reactivity descriptors such as chemical hardness, potential, and electrophilicity index can be derived from HOMO and LUMO energies to further quantify the molecule's reactivity profile.

Table 1: Illustrative Frontier Molecular Orbital Parameters for a Heterocyclic Compound This table provides a representative example of data obtained from DFT calculations for analysis.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.45 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.65 | Indicates chemical reactivity and kinetic stability |

| Chemical Hardness (η) | 2.325 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 0.60 | Quantifies the energy lowering upon maximal electron flow |

DFT calculations are a cornerstone for investigating reaction mechanisms at a molecular level. For reactions involving this compound, DFT can be used to map the potential energy surface, identifying the lowest energy pathways from reactants to products. This involves optimizing the geometries of reactants, products, intermediates, and, crucially, transition states.

Transition state analysis allows for the determination of activation energies, which are fundamental to understanding reaction kinetics. By locating the saddle point on the potential energy surface that corresponds to the transition state, researchers can gain detailed insight into the bond-breaking and bond-forming processes that govern the chemical transformation. This theoretical framework provides a powerful predictive tool for understanding reaction feasibility and selectivity, guiding the design of synthetic routes.

DFT has become an increasingly vital tool for the prediction and interpretation of spectroscopic data. Computer-based prediction of NMR chemical shifts, in particular, plays a significant role in molecular structure elucidation.

NMR Chemical Shifts : By employing methods like the Gauge-Including Atomic Orbital (GIAO), DFT can accurately predict the NMR chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) for this compound. These theoretical calculations of shielding tensors provide valuable information about the electronic environment of each nucleus. Comparing the calculated shifts with experimental data helps in the unambiguous assignment of NMR signals, which is especially useful for complex structures or for identifying correct regioisomers and tautomers. DFT-based predictions for ¹⁹F NMR are particularly relevant and can achieve high accuracy, often with deviations of less than 10 ppm from experimental values when appropriate basis sets are used.

Vibrational Spectra : DFT is also used to calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The predicted spectrum, when compared with the experimental one, aids in the assignment of vibrational modes to specific functional groups and motions within the molecule.

Table 2: Example of Predicted vs. Experimental ¹⁹F NMR Chemical Shifts This table illustrates the typical comparison performed to validate DFT calculations.

| Fluorine Environment | Experimental δ (ppm) | Calculated δ (ppm) (Method: B3LYP/6-311++G(d,p)) | Difference (ppm) |

|---|---|---|---|

| Ar-F | -115.2 | -118.5 | -3.3 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the electronic excited states of molecules. It is an extension of ground-state DFT that allows for the calculation of electronic transition energies and properties. For this compound, TD-DFT is used to predict its UV-Vis absorption spectrum by calculating the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which determine the intensity of the absorption bands.

These calculations provide fundamental insights into the nature of electronic transitions, such as n→π* or π→π*, and help interpret experimental spectra. The accuracy of TD-DFT predictions can depend on the choice of the functional, with hybrid functionals often providing results within 0.2-0.3 eV of experimental values for low-lying singlet transitions. This theoretical approach is essential for understanding the photophysical properties of the molecule and for designing derivatives with specific optical characteristics.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable hydrazinyl group, MD simulations are employed to explore its conformational landscape.

By simulating the molecule's behavior over a period, MD can reveal the different stable conformations, the energy barriers between them, and their relative populations at a given temperature. These simulations provide a detailed picture of the molecule's dynamic behavior, including the influence of solvent on its conformational preferences. Understanding the accessible conformations is crucial, as the molecule's shape is intrinsically linked to its reactivity and biological activity. The analysis of MD trajectories can reveal how intramolecular and intermolecular interactions, such as hydrogen bonding, stabilize certain conformations.

Theoretical Frameworks for Structure-Activity Relationships (QSAR) and Molecular Docking

To explore the potential biological activity of this compound, computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed. These methods are central to modern drug discovery and design.

Quantitative Structure-Activity Relationships (QSAR) : QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds like this compound. The model uses molecular descriptors (physicochemical, electronic, and steric properties) to quantify structural features and correlate them with activity.

Molecular Docking : Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). Docking simulations place this compound into the binding site of a biological target, calculating a score that estimates the binding affinity. The results provide insights into the plausible binding mode and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This information is critical for understanding the molecule's mechanism of action and for designing more potent analogs.

Advanced Research Perspectives and Unaddressed Challenges

Development of Highly Chemo- and Regioselective Synthesis Strategies

The primary hurdle in exploring the chemistry of 2-Fluoro-3-hydrazinylpyrazine is the development of a robust and selective synthesis. The pyrazine (B50134) core, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), which stands as the most plausible pathway. However, achieving precise regiocontrol in the introduction of two distinct substituents is a formidable challenge.

A prospective synthesis would likely commence from a dihalogenated pyrazine, such as 2,3-dichloropyrazine (B116531) or 2,3-difluoropyrazine (B1329869). The reaction with hydrazine (B178648) would be the key step, but it presents a significant regioselectivity problem. The two halogenated positions are not electronically equivalent, and controlling which site is substituted by the nucleophilic hydrazine is non-trivial. The fluorine atom's strong inductive effect and the relative lability of the C-Cl versus the C-F bond would dictate the reaction's outcome. An alternative, potentially more controllable route, could involve a multi-step sequence starting from a precursor like 2-amino-3-chloropyrazine. This would allow for the conversion of the amino group to a fluorine via a Balz–Schiemann type reaction, followed by the substitution of the chlorine atom with hydrazine. This approach, while longer, may offer superior control over the final arrangement of the substituents.

| Precursor Molecule | Key Reaction Step | Primary Challenge(s) | Potential Mitigation Strategy |

|---|---|---|---|

| 2,3-Dichloropyrazine | Nucleophilic Aromatic Substitution (SNAr) with Hydrazine | Poor regioselectivity leading to isomeric mixtures; potential for di-substitution. | Careful control of stoichiometry and reaction conditions (temperature, solvent). |

| 2,3-Difluoropyrazine | Nucleophilic Aromatic Substitution (SNAr) with Hydrazine | Lower reactivity of the C-F bond compared to C-Cl requires harsher conditions. | Use of phase-transfer catalysts or microwave-assisted synthesis to enhance reactivity. |

| 2-Amino-3-chloropyrazine | Balz-Schiemann reaction followed by SNAr | Multi-step process; potentially hazardous diazonium intermediate. | Flow chemistry setups for improved safety and control of reactive intermediates. |

Exploration of Novel Reaction Pathways and Catalytic Systems

With the target molecule in hand, the exploration of its reactivity becomes paramount. The unique electronic nature of this compound—an electron-poor aromatic ring functionalized with a nucleophilic hydrazine and a directing fluorine atom—opens avenues for novel transformations. Transition metal-catalyzed reactions, which are workhorses in modern organic synthesis, are particularly promising. researchgate.net

C-H activation represents a powerful tool for the late-stage functionalization of heterocyclic compounds. For this compound, the C-5 and C-6 positions are potential sites for direct arylation, alkylation, or amination. The hydrazinyl group, particularly after acylation, could serve as an effective directing group for ortho-C-H metalation. Furthermore, the hydrazinyl moiety itself is a versatile functional handle. It can readily undergo condensation with aldehydes and ketones to form hydrazones, which are valuable intermediates and can act as ligands in their own right. The development of catalytic systems that can selectively functionalize either the pyrazine core or the hydrazinyl side chain without cross-reactivity is a significant area for future research.

| Reaction Type | Potential Reactive Site | Exemplary Catalytic System | Anticipated Outcome |

|---|---|---|---|

| Palladium-Catalyzed C-H Arylation | C-5 or C-6 position of the pyrazine ring | Pd(OAc)2 with a phosphine (B1218219) ligand | Formation of a C-C bond, attaching an aryl group to the pyrazine core. |

| Hydrazone Formation | Terminal nitrogen of the hydrazinyl group | Acid or base catalysis | Condensation with a carbonyl compound to yield a functionalized hydrazone. |

| N-Arylation/Alkylation | Hydrazinyl group | Buchwald-Hartwig or Ullmann coupling conditions | Synthesis of substituted hydrazine derivatives. |

Integration of Advanced Computational Methods for Rational Design in Organic Synthesis

Given the challenges in synthesis and the complexities of reactivity, advanced computational methods are indispensable for the rational design of experiments involving this compound. Density Functional Theory (DFT) can provide profound insights into reaction mechanisms, regioselectivity, and the electronic structure of intermediates and transition states.

For instance, DFT calculations can be employed to predict the most likely site of nucleophilic attack by hydrazine on a dihalopyrazine precursor by comparing the activation energy barriers for substitution at the C-2 and C-3 positions. Similarly, the regioselectivity of C-H activation can be modeled by calculating the thermodynamic stability of different metalated intermediates. Computational prediction of spectroscopic data, particularly 19F NMR chemical shifts, can be a crucial tool for the unambiguous characterization of reaction products, which is often a bottleneck in fluorine chemistry. nih.gov Beyond predicting reactivity, computational modeling can aid in the de novo design of catalysts and ligands specifically tailored to interact with the unique electronic and steric features of the this compound scaffold. emerginginvestigators.org

| Computational Technique | Research Question Addressed | Expected Insight or Output |

|---|---|---|

| Density Functional Theory (DFT) | Predicting regioselectivity in SNAr synthesis. | Calculation of transition state energies to identify the favored reaction pathway. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the nature of non-covalent interactions. | Characterization of hydrogen bonding and other interactions influencing conformation. |

| NMR Chemical Shift Prediction | Structural elucidation of isomers and products. | Predicted 13C and 19F NMR spectra to aid in experimental characterization. nih.gov |

| Molecular Dynamics (MD) Simulation | Understanding solvent effects on reactivity. | Simulation of the molecule's behavior in different solvent environments. |

Prospects for Diverse Chemical Applications in Material Science and Catalyst Design

The unique combination of functional groups in this compound suggests a range of potential applications in materials science and catalysis. The electron-deficient pyrazine ring, further enhanced by the fluorine atom, makes it an attractive building block for n-type organic semiconductors. pipzine-chem.com The hydrazinyl group provides a reactive handle for polymerization or for grafting the molecule onto surfaces to modify their electronic properties.

Furthermore, the juxtaposition of the hydrazinyl group and the adjacent ring nitrogen creates a bidentate N,N-chelation site, making the molecule a promising ligand for coordination chemistry. nih.gov Metal complexes derived from this ligand could exhibit interesting catalytic, magnetic, or photophysical properties. The fluorine atom can be used to tune the electronic properties of the ligand, thereby modulating the activity and selectivity of the coordinated metal center in catalytic applications such as oxidation or reduction reactions. nih.gov The potential for this molecule to serve as a precursor for energetic materials, given the nitrogen-rich nature of the hydrazine and pyrazine components, also warrants careful investigation. researchgate.net

| Application Area | Key Structural Features | Prospective Function |

|---|---|---|

| Organic Electronics | Electron-deficient, fluorinated π-system. | Component of n-type semiconductors for organic thin-film transistors (OTFTs) or photovoltaics. pipzine-chem.com |

| Catalyst Design | Bidentate N,N-chelation site from pyrazine and hydrazine nitrogens. | Ligand for transition metal catalysts for applications in asymmetric synthesis or redox catalysis. nih.gov |

| Materials Science | Multiple nitrogen coordination sites. | Building block (linker) for the synthesis of Metal-Organic Frameworks (MOFs) for gas storage or separation. pipzine-chem.com |

| Energetic Materials | High nitrogen content and energetic N-N bond. | Precursor for melt-castable explosives or propellants. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-3-hydrazinylpyrazine, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or hydrazine coupling. For fluorinated pyrazine derivatives, reaction conditions (e.g., solvent polarity, temperature) significantly impact regioselectivity. For example, Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as demonstrated in fluorobenzyl-piperazine triazole synthesis, can be adapted using hydrazine derivatives under inert atmospheres to avoid oxidation . Key parameters include pH control (to stabilize the hydrazinyl group) and stoichiometric ratios of fluorinated precursors to hydrazine. TLC monitoring (hexane:ethyl acetate, 1:2) is recommended for reaction progress tracking .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR is critical for confirming fluorine substitution patterns. NMR resolves hydrazinyl proton signals (δ ~5–7 ppm) and aromatic protons.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.

- IR Spectroscopy : N–H stretching (~3300 cm) and C–F vibrations (~1200 cm) confirm functional groups.

- X-ray Crystallography : For structural elucidation, as shown in aroylhydrazine ligand studies .

Q. How does the fluorination at the 2-position influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Fluorine’s electronegativity deactivates the pyrazine ring, directing nucleophilic attacks to the 3-hydrazinyl group. Computational modeling (DFT) can predict reactive sites. Experimentally, kinetic studies under varying temperatures (25–80°C) in polar aprotic solvents (e.g., DMF) reveal rate constants for substitution reactions. Fluorine’s inductive effect also stabilizes intermediates, as observed in fluorinated fragment libraries .

Advanced Research Questions

Q. How can this compound be utilized in designing metal-coordination complexes for catalytic applications?

- Methodological Answer : The hydrazinyl group acts as a bidentate ligand, coordinating with transition metals (e.g., Cu, Ni). Synthetic protocols involve refluxing the ligand with metal salts in ethanol/water mixtures (1:2 ratio). For example, aroylhydrazine derivatives form azametallacrowns with Cu, characterized by UV-Vis spectroscopy and cyclic voltammetry . Stability constants (log K) can be determined via potentiometric titrations.

Q. What strategies resolve contradictions in reported bioactivity data for hydrazinylpyrazine derivatives?

- Methodological Answer : Discrepancies often arise from purity differences or assay conditions.

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities.

- Assay Standardization : Compare cytotoxicity (e.g., MTT assays) across cell lines under controlled O levels.

- Structural Analogues : Synthesize and test derivatives (e.g., this compound vs. 3-nitro variants) to isolate fluorine’s role. Anticancer studies on fluorobenzyl-piperazine triazoles highlight fluorine’s impact on apoptosis pathways .

Q. How can computational chemistry optimize this compound for targeted drug design?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities to targets (e.g., kinase enzymes). Fluorine’s van der Waals interactions enhance binding in hydrophobic pockets.

- QSAR Modeling : Correlate substituent effects (e.g., log P, polar surface area) with bioavailability. Fluorinated fragments in the 3F library demonstrate improved blood-brain barrier penetration .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER force field).

Data Analysis and Experimental Design

Q. What analytical workflows are recommended for quantifying this compound in complex matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (C18 cartridges) for biological samples.

- LC-MS/MS : MRM transitions (e.g., m/z 170 → 123 for quantification) with deuterated internal standards.

- Validation : Follow ICH guidelines for LOD (≤0.1 ng/mL) and LOQ (≤0.3 ng/mL).

Q. How do solvent effects influence the tautomeric equilibrium of this compound?

- Methodological Answer : Tautomerism (hydrazone vs. azo forms) is solvent-dependent. Use NMR in DMSO-d vs. CDCl to monitor shifts. Thermodynamic parameters (ΔG, ΔH) are derived from variable-temperature NMR. Polar solvents stabilize the hydrazone form due to hydrogen bonding, as shown in phenylhydrazone studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.